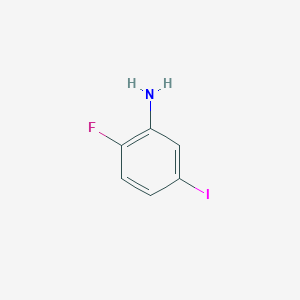

2-Fluoro-5-iodoaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FIN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFXQUHUFXJVSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649667 | |

| Record name | 2-Fluoro-5-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-82-9 | |

| Record name | 2-Fluoro-5-iodoaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-iodo-phenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Halogenated Aniline Scaffolds in Modern Chemical Synthesis and Applications

Halogenated anilines are aniline (B41778) derivatives that contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine) substituted on the aromatic ring. The presence of these halogens dramatically influences the molecule's reactivity and physical properties. This makes them crucial starting materials and intermediates in the synthesis of a diverse array of complex organic molecules.

In medicinal chemistry, the introduction of halogens into a drug candidate can significantly enhance its biological activity, metabolic stability, and binding affinity to target proteins. chemimpex.combohrium.com Aniline derivatives themselves are recognized as privileged scaffolds in drug discovery due to their ability to form hydrogen bonds and their inherent bioactivity. chemimpex.com The strategic placement of halogens on the aniline ring allows for fine-tuning of these properties, leading to the development of potent therapeutic agents.

Beyond pharmaceuticals, halogenated anilines are integral to the creation of advanced materials. Their unique electronic and optical properties are harnessed in the production of specialized polymers and materials with applications in areas like sensors and nonlinear optics. chemimpex.combohrium.com They also serve as key intermediates in the manufacturing of agrochemicals and dyes. chemimpex.comcymitquimica.com

Overview of 2 Fluoro 5 Iodoaniline As a Key Building Block in Specialized Organic Transformations

2-Fluoro-5-iodoaniline, with its distinct substitution pattern of a fluorine atom at the 2-position and an iodine atom at the 5-position, is a solid at room temperature and soluble in organic solvents. cymitquimica.com This specific arrangement of a fluorine and an iodine atom on the aniline (B41778) ring provides a unique combination of reactivity, making it a highly sought-after building block for a variety of specialized organic transformations. The presence of the iodine atom, in particular, makes it an excellent substrate for a range of cross-coupling reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation.

One prominent application of this compound is in the synthesis of complex heterocyclic compounds. For instance, it has been utilized in Sonogashira couplings to create 4-[1-(arylsulfonyl-1H-indol-2-yl)]-4-hydroxycyclohexa-2,5-dien-1-ones, which have shown selective in vitro inhibition of cancer cell lines. acs.org The reaction involves the coupling of the iodoaniline derivative with an alkyne, followed by cyclization to form the indole (B1671886) core.

Furthermore, this compound and its isomers are employed in the synthesis of other pharmacologically relevant scaffolds. For example, 4-fluoro-2-iodoaniline (B1303420) has been used in a one-pot, multi-bond forming process to synthesize 5-amino-2,5-dihydro-1H-benzo[b]azepines. acs.org Additionally, N-tert-butyl-2,3,5,6-tetrafluoro-4-iodoaniline, a related compound, is a key intermediate in the preparation of fluorinated organic paramagnetic building blocks, which are stable radicals used in cross-coupling reactions for the development of materials with interesting magnetic properties. mdpi.comnih.gov

Research Trajectories and Interdisciplinary Relevance of 2 Fluoro 5 Iodoaniline Derivatives

Regioselective Synthesis of Fluoro-iodoanilines

The precise installation of halogen substituents on an aromatic ring is a fundamental challenge in organic synthesis. The synthesis of this compound requires careful control of regioselectivity, which can be achieved through various directed halogenation and fluorination strategies.

Directed Halogenation Approaches for Aniline (B41778) Systems

The synthesis of this compound can be effectively achieved through the regioselective iodination of 2-fluoroaniline (B146934). The directing effects of the substituents on the aniline ring play a critical role in determining the position of iodination. The amino group (-NH₂) is a potent activating group and a strong ortho, para-director, while the fluorine atom is a deactivating group but also an ortho, para-director. In the case of 2-fluoroaniline, the para position relative to the strongly directing amino group is C5. Consequently, electrophilic iodination of 2-fluoroaniline is expected to predominantly yield the this compound isomer.

Various iodinating reagents can be employed for this transformation. A mixture of molecular iodine (I₂) and a suitable oxidizing agent is a common choice. The use of silver salts, such as silver sulfate (B86663) (Ag₂SO₄), can activate I₂ to generate a more electrophilic iodine species, facilitating the reaction. nih.govuky.edunih.gov For instance, the iodination of anilines with a 3,5-dichloro substitution pattern has been shown to preferentially yield the para-iodinated product, highlighting the directing influence of the amino group. nih.gov

Another effective method involves the decarboxylative iodination of anthranilic acids. A transition-metal-free and base-free method for the synthesis of 2-iodoanilines from anthranilic acids has been reported, which can be applied to the synthesis of 5-fluoro-2-iodoaniline (B1304776) from the corresponding 5-fluoroanthranilic acid. rsc.org

Table 1: Examples of Directed Iodination for Aniline Systems

| Starting Material | Reagents | Product | Key Feature |

|---|---|---|---|

| 2-Fluoroaniline | I₂, Oxidizing Agent | This compound | Regioselectivity driven by the strong para-directing effect of the amino group. |

| 5-Fluoroanthranilic acid | I₂, O₂ | This compound | Decarboxylative iodination under mild conditions. rsc.org |

Nucleophilic and Electrophilic Fluorination Strategies for Aniline Precursors

An alternative approach to synthesizing this compound involves the introduction of the fluorine atom onto an iodinated aniline precursor, such as 3-iodoaniline (B1194756). This can be achieved through either electrophilic or nucleophilic fluorination strategies.

Electrophilic Fluorination: Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source. wikipedia.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used for this purpose. brynmawr.edu In the case of 3-iodoaniline, the amino group at C1 is a strong ortho, para-director, while the iodo group at C3 is a weak ortho, para-director. The strong activating effect of the amino group would direct the incoming electrophilic fluorine primarily to the C2 and C6 positions. Careful optimization of reaction conditions would be necessary to favor the formation of the desired this compound isomer. Hypervalent iodine reagents have also been utilized to generate electrophilic fluorinating species from sources like hydrogen fluoride (B91410). researchgate.netnih.gov

Nucleophilic Fluorination: Nucleophilic aromatic substitution (SₙAr) to introduce fluorine is generally more challenging and requires an activated aromatic ring with a good leaving group. ucla.eduucla.edu For a precursor like 3-iodoaniline, direct nucleophilic fluorination is not feasible. This strategy would necessitate a different starting material, such as a dinitro- or other electron-deficient iodoarene, where a nitro group could be displaced by fluoride and subsequently reduced to an amine. This multi-step process is generally less direct for the synthesis of this compound. Recent advancements have explored photocatalysis to enable nucleophilic fluorination under milder conditions. princeton.edu

Transition-Metal-Catalyzed Cross-Coupling Strategies

The presence of the iodo group in this compound makes it an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents at the C5 position, providing access to a diverse library of functionalized aniline derivatives. The C-I bond is significantly more reactive than the C-F bond in these catalytic cycles, ensuring selective functionalization.

Suzuki-Miyaura Cross-Coupling in the Derivatization of Iodoanilines

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, involving the reaction of an organohalide with an organoboron compound, typically catalyzed by a palladium complex. youtube.comlibretexts.org this compound can be readily coupled with various aryl, heteroaryl, and alkylboronic acids or their esters to generate 5-substituted-2-fluoroaniline derivatives. nih.govbeilstein-journals.orgnih.gov The reaction generally proceeds under mild conditions with high functional group tolerance. nih.gov

Table 2: Representative Suzuki-Miyaura Couplings of this compound

| Boronic Acid/Ester | Catalyst/Ligand | Base | Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-Fluoro-5-phenylaniline |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 2-Fluoro-5-(4-methoxyphenyl)aniline |

| Thiophene-3-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 2-Fluoro-5-(thiophen-3-yl)aniline |

Sonogashira Coupling for Ethynylated Aniline Derivatives

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a combination of palladium and copper complexes. organic-chemistry.orgnih.gov This reaction is highly effective for the alkynylation of this compound at the C5 position. The resulting ethynylated aniline derivatives are versatile intermediates that can undergo further transformations, such as cyclization reactions or click chemistry. researchgate.netsoton.ac.uk The reaction is typically carried out in the presence of a base, such as an amine, which also serves as the solvent. wright.edu

Table 3: Examples of Sonogashira Coupling with this compound

| Terminal Alkyne | Catalyst System | Base | Product |

|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 2-Fluoro-5-(phenylethynyl)aniline |

| 1-Octyne | Pd(PPh₃)₄ / CuI | Piperidine | 2-Fluoro-5-(oct-1-yn-1-yl)aniline |

| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Diisopropylamine | 2-Fluoro-5-((trimethylsilyl)ethynyl)aniline |

Ullmann Coupling Protocols for Ether and Amine Formation

The Ullmann coupling reaction is a classic method for the formation of carbon-heteroatom bonds, typically involving the copper-catalyzed reaction of an aryl halide with an alcohol, phenol, or amine. organic-chemistry.org This reaction can be used to synthesize diaryl ethers and diaryl amines from this compound. Modern Ullmann-type reactions often employ ligands, such as 1,10-phenanthroline (B135089) or amino acids, to facilitate the coupling under milder conditions. researchgate.netunito.it

Table 4: Ullmann Coupling Reactions of this compound

| Nucleophile | Catalyst System | Base | Product |

|---|---|---|---|

| Phenol | CuI / 1,10-Phenanthroline | Cs₂CO₃ | 2-Fluoro-5-phenoxyaniline |

| 4-Methoxyphenol | Cu₂O / L-Proline | K₂CO₃ | 2-Fluoro-5-(4-methoxyphenoxy)aniline |

| Aniline | CuI / DMEDA* | K₃PO₄ | N¹-(2-Fluoro-5-aminophenyl)benzene-1,4-diamine |

| Benzylamine | CuI | K₂CO₃ | N¹-Benzyl-4-fluoro-3-iodobenzene-1,2-diamine |

*DMEDA = N,N'-Dimethylethylenediamine

Palladium-Catalyzed Heteroannulation Reactions for Indole Ring Systems

Palladium-catalyzed reactions are a cornerstone in the synthesis of nitrogen-containing heterocycles, with indole ring systems being a prominent target due to their prevalence in biologically active compounds. mdpi.com The compound this compound serves as a valuable precursor in these transformations, primarily acting as a substituted ortho-iodoaniline. Methodologies such as the Larock, Sonogashira, and Heck-type cyclizations leverage the reactivity of the carbon-iodine bond for the construction of the indole core.

One established route involves the Sonogashira coupling of an ortho-iodoaniline with a terminal alkyne, followed by an intramolecular cyclization. For instance, the reaction of ortho-iodoanilines with ynamides, catalyzed by palladium, proceeds via Sonogashira coupling and subsequent intramolecular hydroamination to yield 2-aminoindoles. mdpi.com Similarly, coupling with (trimethylsilyl)acetylene followed by reaction with a second equivalent of an o-iodoanilide can produce 2-(hetero)aryl-substituted indoles. mdpi.com

The Larock indole synthesis is another powerful method, particularly for creating fused ring systems. The intramolecular Larock annulation of ortho-iodoaniline derivatives tethered to internal alkynes has been successfully employed to assemble complex 3,4-fused tricyclic indoles. nih.gov This transformation demonstrates excellent functional-group tolerance and provides access to core structures of natural products. nih.gov

A plausible reaction pathway for these annulations typically begins with the oxidative addition of the aryl iodide (e.g., this compound) to a Pd(0) catalyst, generating an arylpalladium(II) species. This intermediate then undergoes carbopalladation with the alkyne, followed by reductive elimination to form the indole ring and regenerate the Pd(0) catalyst. nih.gov

| Reaction Type | Catalyst System | Reactants | Product Type | Ref. |

| Sonogashira/Hydroamination | Palladium Catalyst | o-Iodoanilines, Ynamides | 2-Aminoindoles | mdpi.com |

| Intramolecular Larock Annulation | Pd₂(dba)₃/DtPBF | Alkyne-tethered o-bromoanilines | 3,4-, 3,5-, 3,6-fused tricyclic indoles | nih.gov |

| Sequential Cyclization/Carbonylation | PdI₂/KI | 2-(hydroxypropyn-1-yl)anilines, CO | Furo[3,4-b]indol-1-ones | unipr.it |

| C-H Functionalization | Pd(OAc)₂ | Indoles, Z-Fluorovinyl iodonium (B1229267) salts | C-2 β-fluorovinyl indoles | nih.gov |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which encourage the design of products and processes that minimize the use and generation of hazardous substances, are increasingly being applied to the synthesis of fine chemicals like this compound. Key areas of focus include the use of safer solvents, improving energy efficiency, and developing processes with higher atom economy.

Continuous Flow Synthesis Techniques for Scalable Production

Continuous flow chemistry has emerged as a powerful technology for the scalable and safe production of chemical compounds, offering significant advantages over traditional batch processing. azolifesciences.com These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and the ability to safely handle hazardous reagents and unstable intermediates. azolifesciences.comuc.pt

| Parameter | Batch Processing | Continuous Flow Processing | Ref. |

| Scalability | Difficult; requires larger vessels and poses safety risks. | Easier; achieved by running the system for longer or "numbering-up" reactors. | azolifesciences.com |

| Heat Transfer | Poor; surface-area-to-volume ratio decreases with scale. | Excellent; high surface-area-to-volume ratio is maintained. | uc.pt |

| Safety | Higher risk, especially with exothermic reactions or hazardous reagents. | Inherently safer due to small reactor volumes and better control. | azolifesciences.com |

| Reproducibility | Can be variable due to localized concentration/temperature gradients. | High reproducibility due to precise control over reaction conditions. | uc.pt |

| Process Integration | Difficult to couple multiple reaction steps. | "Telescoping" of multiple steps is feasible, minimizing workup and isolation. | nih.gov |

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis (MAOS) is another green chemistry tool that can significantly enhance the synthesis of this compound and its derivatives. By using microwave irradiation, chemical reactions can often be completed in a fraction of the time required by conventional heating methods. nih.gov This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to a rapid increase in temperature.

This technique has been successfully applied to the synthesis of indoles from 2-alkynylanilines, where microwave heating was found to be superior to conventional heating in many cases, influencing product yields and by-product formation. nih.gov While this example involves a reaction using an aniline derivative, the principle can be extended to the synthesis of the this compound intermediate itself. Key steps, such as nucleophilic aromatic substitution for fluorination or palladium-catalyzed C-I bond formation, could be accelerated under microwave conditions. The reduced reaction times not only improve throughput but also can minimize the formation of degradation by-products that may occur during prolonged heating. nih.gov

Enantioselective Synthesis of Chiral this compound-based Catalysts and Ligands

The field of enantioselective catalysis, which aims to produce a single enantiomer of a chiral molecule, is critical in modern chemistry. hilarispublisher.com Chiral iodoarenes are emerging as a class of pre-catalysts for various asymmetric transformations. This compound provides a versatile scaffold for the synthesis of such chiral catalysts and ligands.

A recently developed strategy involves the synthesis of chiral iodoaniline-lactate based catalysts. acs.org This approach begins with the protection of the amine functionality of an iodoaniline derivative, for example, as a sulfonamide, which reduces its nucleophilicity. acs.org Subsequently, a chiral moiety, such as (S)-methyl lactate (B86563) or (S)-ethyl lactate, is attached via a Mitsunobu reaction to generate the chiral iodoarene catalyst. acs.org Applying this methodology to this compound would yield a new family of chiral catalysts.

These catalysts, upon oxidation with an agent like m-chloroperoxybenzoic acid (mCPBA), form a chiral hypervalent iodine(III) species in situ. acs.org This reactive intermediate can then mediate enantioselective transformations, such as the α-functionalization of ketones. acs.org The steric and electronic properties of the catalyst, influenced by the substituents on the aniline ring (like fluorine) and the protecting group, can be fine-tuned to optimize both reactivity and enantioselectivity in the target reaction. acs.orgpolyu.edu.hk

| Catalyst Base | Chiral Moiety | Synthetic Step | Application | Ref. |

| Iodoaniline Derivatives | (S)-Methyl or Ethyl Lactate | Mitsunobu Reaction | α-Oxysulfonylation of ketones | acs.org |

| Styrene Precursors | Chiral Aryl Iodides | Hypervalent Iodine Catalysis | Enantioselective Fluorolactonization | nih.gov |

| gem-Difluoroalkyl 1,3-indandiones | Chiral Phosphoric Acid (CPA) | Asymmetric Cyclization | Synthesis of chiral spiroindanone-dihydroquinazolinones | nih.gov |

| Prochiral Ketones | Chiral Amino Alcohols | Asymmetric Borane Reduction | Synthesis of chiral alcohols | polyu.edu.hk |

Decarboxylative Iodination Routes to 2-Iodoanilines

Traditional methods for introducing iodine onto an aromatic ring can sometimes lack regioselectivity or require harsh conditions. Decarboxylative iodination has emerged as a powerful alternative, using readily available carboxylic acids as starting materials. nih.govacs.org A particularly relevant method for the synthesis of precursors like this compound is the decarboxylative iodination of anthranilic acids.

A simple and practical procedure has been developed for the synthesis of 2-iodoanilines from anthranilic acids using inexpensive potassium iodide (KI) and molecular iodine (I₂) as the iodine sources. rsc.org This reaction proceeds under transition-metal-free and base-free conditions and requires oxygen, which is believed to be essential for the transformation. rsc.org The reaction is highly regioselective, yielding the 2-iodoaniline (B362364) product in good yields with high functional group tolerance, making it suitable for the synthesis of substituted anilines. rsc.org Control experiments have suggested that a radical pathway is likely involved in this transformation. rsc.org

This method contrasts with other decarboxylative iodinations of benzoic acids that are proposed to proceed through a non-radical, concerted decarboxylation–iodination mechanism. nih.govacs.org The decarboxylative route from anthranilic acids is operationally simple and scalable, presenting an efficient and more sustainable pathway to 2-iodoaniline scaffolds compared to classical methods that may involve less available starting materials or stoichiometric heavy metals. nih.govrsc.org

| Substrate | Iodine Source | Conditions | Key Features | Ref. |

| Anthranilic Acids | KI, I₂ | DMSO, O₂, Heat | Transition-metal-free, base-free, highly regioselective for 2-iodoanilines. | rsc.org |

| Benzoic Acids | I₂ | K₃PO₄, DMSO, Heat | Low-cost, scalable, transition-metal-free, non-radical pathway proposed. | nih.govacs.org |

| Aromatic Carboxylic Acids | N-Iodosuccinimide (NIS) | Pd(OAc)₂, DMF, Heat | Palladium-catalyzed, controllable for mono- or di-iodination. | nih.gov |

| Aromatic Carboxylic Acids | N-Iodosuccinimide (NIS) | Eosin Y, Blue LEDs | Visible-light-induced, mild conditions. | organic-chemistry.org |

Mechanistic Studies of Functionalization Reactions Involving this compound

The functionalization of this compound is characterized by the selective reactivity of either the iodo or fluoro substituents, or the amino group, depending on the reaction conditions. Mechanistic studies often focus on understanding the factors that control this selectivity. In the context of reductive transformations, dehalogenation is a key functionalization pathway. The rate of reduction for halogenated aromatic hydrocarbons is influenced by the nature of the halogen and the presence of other substituents on the aromatic ring. oup.com For halogenated anilines, derivatives are often preferentially dehalogenated at the ortho and para positions relative to the amino group, highlighting the importance of the inductive and mesomeric effects of ring substituents. oup.com

In reactions involving coupling partners, such as the functionalization of single-walled carbon nanotubes (SWNTs), haloanilines like 2-fluoroaniline and 2-iodoaniline have been studied. While it is often assumed that the halogen is eliminated during the activation of haloanilines (dehalogenation), high reactivity and selectivity have been observed for 2-iodoaniline, 2-bromoaniline, and even the typically less reactive 2-fluoroaniline in the presence of a strong base like potassium tert-butoxide (KOtBu). researchgate.net This suggests that the reaction mechanism can be finely tuned to activate even strong C-F bonds under specific conditions. researchgate.net

Halogen-Specific Reactivity and Electronic Effects of Fluorine and Iodine Substituents

The reactivity of this compound is a direct consequence of the electronic properties of its halogen substituents. The fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. The iodine atom at the 5-position is less electronegative but highly polarizable, making the C-I bond weaker and more susceptible to cleavage in various reactions, including nucleophilic substitution and metal-catalyzed cross-coupling.

In nucleophilic aromatic substitution (SNAr) reactions, the order of leaving group ability for halogens can be counterintuitive. Studies on meta-halo-benzonitrile derivatives have shown the order of reactivity towards nucleophilic substitution to be F >> Br > Cl >>> I. nih.gov This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive electron withdrawal of fluorine, rather than the cleavage of the carbon-halogen bond. nih.gov Conversely, in transition metal-catalyzed reactions, such as palladium-catalyzed cross-couplings or reductive dehalogenations, the reactivity is governed by the C-X bond strength, leading to the opposite trend where the C-I bond is significantly more reactive than C-F, C-Br, or C-Cl bonds.

| Property | Fluorine Substituent (at C-2) | Iodine Substituent (at C-5) |

|---|---|---|

| Electronegativity (Pauling Scale) | 3.98 (High) | 2.66 (Moderate) |

| Primary Electronic Effect | Strongly electron-withdrawing (Inductive, -I) | Weakly electron-withdrawing (Inductive, -I), Polarizable |

| C-X Bond Energy (Aryl-X, kJ/mol) | ~544 | ~272 |

| Reactivity in SNAr Reactions | Activates the ring, good leaving group | Poor leaving group |

| Reactivity in Metal-Catalyzed Cross-Coupling | Generally unreactive | Highly reactive (facile oxidative addition) |

Intramolecular Cyclization Pathways and Heterocycle Formation

Ortho-iodoanilines are pivotal precursors for the synthesis of nitrogen-containing heterocycles via intramolecular cyclization, often catalyzed by transition metals. For instance, 2-iodoaniline derivatives can be coupled with alkynes in domino reactions to construct indole cores. acs.orgorganic-chemistry.org A method for synthesizing 2-(trifluoromethyl)indoles involves the reaction of 2-alkynylanilines (prepared from the corresponding 2-iodoaniline) with a copper-trifluoromethylating agent, proceeding through a domino trifluoromethylation/cyclization strategy. acs.org

Similarly, N-allenyl-2-iodoaniline derivatives can undergo photocatalyzed intramolecular cyclization. rsc.org In this process, the C-I bond is cleaved to generate an aryl radical, which then attacks the allene (B1206475) system to form a 3-methylindole (B30407) radical intermediate, ultimately leading to the formation of carbazole (B46965) products. rsc.org The synthesis of 5-fluoroindolin-2-one, a key intermediate for the drug sunitinib, often starts from precursors derived from fluorinated anilines, highlighting the importance of these structures in building complex heterocyclic scaffolds. researchgate.net

An oxidative route to indoles has been developed using o-allenyl anilines, which can be prepared from the corresponding o-iodoaniline. nsf.gov Treatment of these substrates with an oxidant like lead(IV) acetate (B1210297) facilitates a tandem C-N bond formation (from allene cyclization) and C-O bond formation to yield functionalized indole products. nsf.gov

Role of this compound in Oxidative Transformations

The iodo-substituent in this compound allows it to participate in a variety of oxidative transformations. The iodine atom can be oxidized to a hypervalent state, creating highly reactive species. Phenyliodine(III) diacetate (PIDA) and other hypervalent iodine reagents are frequently used as oxidants in organic synthesis. nih.govacs.org While this compound itself is not the oxidant, its iodo-group is the reactive handle for transformations that require an oxidative step.

A notable example is the palladium-catalyzed, ligand-controlled divergent synthesis of phenanthridinones and acridones using o-iodoanilines as starting materials. beilstein-journals.org In a three-component reaction with an aryne precursor and carbon monoxide, the choice of a ligand for the palladium catalyst directs the reaction pathway. In the absence of a ligand, the reaction selectively yields phenanthridinones. However, switching to an electron-rich bidentate ligand redirects the cyclization to produce acridones. beilstein-journals.org This control is attributed to the kinetics of the intermediate steps, showcasing how external reagents can modulate the oxidative cyclization pathway of iodoaniline derivatives.

Exploration of Reaction Intermediates in Transformations of Halogenated Anilines

The transformations of halogenated anilines like this compound proceed through a variety of short-lived, reactive intermediates that dictate the final product structure.

Aryl Radicals : As seen in photocatalytic reactions, the weak C-I bond can undergo homolytic cleavage upon irradiation to form an aryl radical. This radical is a key intermediate in certain cyclization reactions, such as the formation of carbazoles from N-allenyl-2-iodoaniline. rsc.org

Arynes : In the presence of a strong base, haloaromatics can undergo elimination to form highly reactive aryne intermediates. These intermediates are crucial in palladium-catalyzed reactions where o-iodoaniline reacts with in situ-generated arynes and carbon monoxide to form different heterocyclic cores. beilstein-journals.org

Organopalladium Intermediates : Palladium-catalyzed cross-coupling and cyclization reactions proceed via a well-established catalytic cycle involving organopalladium intermediates. The cycle typically begins with the oxidative addition of the aryl iodide (the C-I bond of this compound) to a Pd(0) complex, forming an Ar-Pd(II)-I intermediate. This species then undergoes further steps such as migratory insertion, carbopalladation, or reductive elimination to form the final product and regenerate the Pd(0) catalyst. beilstein-journals.org

Hypervalent Iodine Intermediates : In reactions involving external oxidants, the iodine atom of the iodoaniline can be oxidized to form transient λ³-iodanes or λ⁵-iodanes. These hypervalent iodine species can act as powerful electrophiles or participate in ligand coupling and reductive elimination, enabling a range of oxidative functionalizations. nih.gov

| Intermediate Type | Formation Method | Role in Transformation | Example Reaction |

|---|---|---|---|

| Aryl Radical | Photocatalysis, Single-Electron Transfer (SET) | Initiates intramolecular cyclization | Carbazole synthesis from N-allenyl-2-iodoaniline rsc.org |

| Aryne | Elimination from aryl halide/triflate with strong base | Reacts as a powerful electrophile/dienophile | Synthesis of phenanthridinones and acridones beilstein-journals.org |

| Organopalladium(II) Complex | Oxidative addition of C-I bond to Pd(0) | Central species in cross-coupling catalytic cycles | Ligand-controlled synthesis of acridones beilstein-journals.org |

| Phenonium Ion | Departure of a leaving group from a β-halophenethyl system | Intermediate in rearrangements | Vicinal fluoroiodination followed by rearrangement acs.org |

Applications of 2 Fluoro 5 Iodoaniline in Pharmaceutical and Medicinal Chemistry Research

2-Fluoro-5-iodoaniline as a Crucial Pharmaceutical Intermediate

In the field of drug discovery and development, this compound serves as a valuable chemical building block. bldpharm.comnih.gov The term "building block" refers to a molecule that can be readily incorporated into a larger, more complex structure during a synthetic sequence. The utility of halogenated anilines, in particular, is well-established, as they are common substructures in a wide array of therapeutic agents. umich.edu

The dual halogenation of this compound offers distinct advantages for synthetic chemists. The fluorine atom at the 2-position and the iodine atom at the 5-position influence the electronic properties of the aniline (B41778) ring and provide specific points for chemical modification. The iodine atom is particularly useful as it can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions. These reactions are fundamental in pharmaceutical manufacturing for assembling the core structures of active pharmaceutical ingredients (APIs). calibrechem.com

The strategic placement of the fluorine atom can improve the pharmacokinetic profile of a potential drug molecule. Fluorine's high electronegativity can alter the acidity of nearby functional groups and lead to more favorable interactions with target proteins. Furthermore, replacing a hydrogen atom with a fluorine atom can block sites of metabolism, thereby increasing the drug's half-life in the body. nih.gov The use of such fluorinated building blocks is a dominant strategy in modern drug discovery. nih.gov While anilines themselves can sometimes be metabolized into toxic byproducts, their incorporation into more complex heterocyclic structures, a common strategy in drug design, mitigates this risk. umich.edu

Development of Advanced Imaging Agents for Biomedical Applications

The unique structure of this compound, containing both fluorine and iodine, makes it a molecule of high theoretical potential for the development of diagnostic imaging agents, particularly for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.gov

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) RadioligandsPET and SPECT are powerful non-invasive imaging techniques that allow for the visualization and quantification of biochemical processes in vivo. These methods rely on the administration of a radiopharmaceutical—a biologically active molecule labeled with a specific radioisotope.

Potential for SPECT Imaging: The iodine atom in this compound makes it an attractive precursor for SPECT radioligands. The stable iodine atom can be replaced with a radioactive isotope of iodine, such as Iodine-123 (¹²³I), through well-established radioiodination reactions. ¹²³I is a gamma-emitting radionuclide commonly used in SPECT imaging. nih.gov A hypothetical ¹²³I-labeled version of a drug molecule derived from this compound could be used to study drug distribution, target engagement, or disease pathology.

Potential for PET Imaging: For PET imaging, the most commonly used positron-emitting radioisotope is Fluorine-18 (¹⁸F). mdanderson.org While the stable fluorine atom on this compound cannot be directly replaced, the molecule serves as an excellent scaffold for the development of ¹⁸F-labeled PET tracers. Synthetic strategies could involve modifying the aniline or iodo positions to attach a prosthetic group containing ¹⁸F. The presence of the fluorine atom in the parent molecule is advantageous, as its properties are already factored into the compound's biological activity, and the addition of an ¹⁸F atom elsewhere for imaging purposes would be a logical extension. nih.gov

Although the application of this compound as a precursor for clinically evaluated radioligands has not been reported, its structure represents a promising starting point for the design of novel imaging agents for oncology and neuroscience research.

Contributions to α-Glucosidase Inhibitor Research

Scientific investigations into novel α-glucosidase inhibitors have explored derivatives of 5-fluoro-2-oxindole. nih.gov However, the documented synthetic pathways for 5-fluoro-2-oxindole and its derivatives originate from other starting materials, such as 4-fluoroaniline (B128567). chemicalbook.comprepchem.comchemicalbook.com There is no evidence in the current literature to suggest that this compound is used as a precursor in this area of research.

Prodrug Design Strategies and Metabolic Activation Studies

The strategic design of prodrugs, which are inactive precursors that are metabolically converted to active drugs in the body, is a cornerstone of modern medicinal chemistry. This approach is often employed to enhance the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion (ADME) profile. While direct and extensive research on prodrug strategies specifically employing this compound is not widely documented in publicly available literature, the chemical nature of its aromatic amine group provides a basis for established prodrug design principles.

Aromatic amines, in general, are known to undergo metabolic activation, primarily through N-oxidation pathways mediated by cytochrome P450 enzymes. This metabolic process can be harnessed in prodrug design. For instance, an aromatic amine can be modified into a less active form, such as an amide, carbamate, or N-Mannich base. These modifications can alter the physicochemical properties of the parent molecule, potentially improving its solubility, stability, or ability to cross biological membranes. Once administered, these prodrugs are designed to be enzymatically or chemically cleaved in vivo to regenerate the active aromatic amine-containing drug.

The metabolic activation of aromatic amines is a double-edged sword. While it can be exploited for prodrug activation, it can also lead to the formation of reactive metabolites that may cause toxicity. Therefore, metabolic activation studies are crucial in the development of drugs containing an aniline moiety. These studies typically involve in vitro experiments using liver microsomes or recombinant human enzymes to identify the metabolic pathways and the resulting metabolites. Such investigations are essential to ensure that the designed prodrug is efficiently converted to the active form without generating harmful byproducts.

Table 1: Potential Prodrug Strategies for Aromatic Amines

| Prodrug Moiety | Linkage to Amine | Potential Advantage |

| Acyl group | Amide | Enhanced stability, modified solubility |

| Oxycarbonyl group | Carbamate | Tunable cleavage rates, improved membrane permeability |

| Aminomethyl group | N-Mannich base | Increased aqueous solubility |

Applications of 2 Fluoro 5 Iodoaniline in Agrochemicals and Advanced Materials Science

Utilization as a Key Intermediate in Agrochemical Production

While direct application of 2-Fluoro-5-iodoaniline in commercial agrochemicals such as pesticides or herbicides is not extensively documented in scientific literature, its role as a key intermediate in the synthesis of complex, biologically active heterocyclic compounds has been established. Patent literature demonstrates its use as a starting material for creating novel pyridinone derivatives. google.com

The synthetic value of this compound lies in its distinct reactive sites. The amine (-NH2) group can be readily transformed into various functional groups, while the carbon-iodine (C-I) bond is highly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings). This allows for the strategic attachment of other molecular fragments to the aromatic ring. For instance, it has been used in the multi-step synthesis of complex pyridinones designed to act as anti-fibrotic agents. google.com This principle of using a pre-functionalized building block to create molecules with specific biological targets is fundamental to the discovery and development phase of modern agrochemicals. Although the documented end-products are pharmaceutical in nature, the synthetic strategies employed are directly relevant to the agrochemical industry, which also relies on the creation of novel heterocyclic compounds to find new modes of action for insecticides, fungicides, and herbicides.

Fabrication of Specialized Polymers and Functionalized Materials

The structure of this compound makes it a theoretically valuable monomer or precursor for specialized polymers and functional materials. The presence of the fluorine atom can impart desirable properties such as thermal stability and altered electronic characteristics, while the iodo-group serves as a versatile handle for polymerization or functionalization reactions. However, specific examples of its incorporation into polymers are not widely reported in academic journals.

The synthesis of liquid crystals often involves the use of rigid aromatic cores functionalized with groups that can influence molecular packing and electronic properties. Fluorinated anilines are of particular interest in this field because the introduction of fluorine atoms can significantly modify properties such as melting point, mesophase morphology, and dielectric anisotropy. The high electronegativity and small size of the fluorine atom can alter intermolecular interactions without causing significant steric hindrance.

Despite these favorable theoretical attributes, a review of the current scientific literature does not yield specific research focused on the synthesis and characterization of liquid crystalline materials derived directly from the this compound isomer. While the broader class of fluorinated aromatic compounds is crucial to liquid crystal technology, the application of this specific molecule remains an area for potential future exploration.

The this compound molecule possesses features that are advantageous for the synthesis of materials with tailored electronic and optical properties. The aniline (B41778) moiety is a well-known electron-donating group, and when incorporated into a larger conjugated system, it can influence the material's highest occupied molecular orbital (HOMO). The dual halogenation provides two key features:

Iodine Substitution: The C-I bond is a key site for post-synthesis modification via cross-coupling reactions. This allows for the "growth" of larger, conjugated systems by attaching other aromatic or vinylic groups, which is a common strategy for creating organic semiconductors, light-emitting materials, and non-linear optical materials.

While this compound serves as a versatile precursor for these synthetic strategies, detailed studies characterizing advanced materials specifically incorporating this compound and detailing their enhanced electronic or optical properties are not prominent in the available literature. Its primary role remains that of a foundational building block awaiting further development into functional end-use materials.

Role in the Synthesis of Dyes and Pigments

Aniline and its derivatives are historically significant precursors in the dye and pigment industry. The aniline core forms the basis of many chromophores (the part of a molecule responsible for its color). Functional groups on the aniline ring can act as auxochromes, modifying the intensity and wavelength of light absorption, thereby altering the color.

The structural components of this compound—the aniline core, the electron-withdrawing fluorine, and the heavy iodine atom—could theoretically be used to create dyes with specific properties. Halogenation is a known method for tuning the color and improving the lightfastness of certain dye classes. However, a search of the scientific and industrial literature does not reveal specific instances of this compound being used as a key intermediate in the production of commercial dyes or pigments. Its potential in this area has not been explicitly realized or documented in major publications.

Advanced Spectroscopic and Analytical Characterization of 2 Fluoro 5 Iodoaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering precise information about the chemical environment of specific nuclei. For fluorinated compounds like 2-Fluoro-5-iodoaniline, multinuclear NMR experiments are particularly insightful.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the carbon-hydrogen framework of this compound. The chemical shifts (δ) in the aromatic region are influenced by the electronic effects of the three substituents on the benzene (B151609) ring: the electron-donating amino (-NH₂) group and the electron-withdrawing fluorine (-F) and iodine (-I) atoms.

The -NH₂ group, being a strong activating group, increases electron density at the ortho and para positions, causing upfield shifts (lower δ values) for the corresponding protons and carbons. Conversely, the electronegative fluorine and iodine atoms exert a deshielding effect. In ¹³C NMR, the carbon directly attached to the fluorine atom (C-2) will exhibit a large C-F coupling constant (¹JCF).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on substituent effects and data from similar compounds. Actual experimental values may vary.

¹⁹F NMR for Probing Fluorine Environments

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.org A key feature of ¹⁹F NMR is its wide chemical shift range, which spans approximately 800 ppm, making the ¹⁹F chemical shift extremely sensitive to subtle changes in the local electronic environment. wikipedia.org

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine atom, typically reported relative to a standard like CFCl₃, provides a unique fingerprint of the molecule. ucsb.edu For aromatic fluorine compounds (Ar-F), the chemical shift generally falls within the range of +80 to +170 ppm. ucsb.edu Furthermore, the fluorine signal will be split into a multiplet due to spin-spin coupling with adjacent aromatic protons (³JHF and ⁴JHF), providing additional structural information. wikipedia.org The pH of the medium can also significantly influence the ¹⁹F chemical shift in fluoroaniline (B8554772) derivatives due to the protonation of the amino group. nih.gov

³¹P NMR in Phosphorus-Containing Derivatives

For derivatives of this compound that incorporate a phosphorus atom, such as phosphoramidates, Phosphorus-31 (³¹P) NMR is a crucial analytical tool. niscpr.res.in Like ¹⁹F, ³¹P is a spin 1/2 nucleus with 100% natural abundance, offering high sensitivity. ³¹P NMR provides direct information about the oxidation state, coordination, and stereochemistry of the phosphorus center. nih.gov

The chemical shift range for ³¹P is extensive, with different classes of phosphorus compounds appearing in characteristic regions. For instance, phosphoramidate (B1195095) derivatives, which could be synthesized from this compound, typically exhibit ³¹P NMR signals in the range of +17 to +22 ppm. niscpr.res.in The multiplicity of the ³¹P signal can also provide valuable data, showing couplings to neighboring protons or fluorine atoms (P-N-C-C-F), which can help confirm the structure of the derivative.

Table 2: Typical ³¹P NMR Chemical Shift Ranges for Phosphorus Derivatives

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining molecular weights and deducing the elemental composition of unknown compounds.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with a soft ionization technique like Electrospray Ionization (ESI), is the definitive method for determining the precise molecular weight and elemental formula of a compound. ESI is a gentle method that typically generates protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for molecular weight determination.

HRMS analyzers, such as Time-of-Flight (TOF) or Orbitrap, can measure m/z values with very high accuracy (typically to within 5 ppm). This level of precision allows for the calculation of a unique elemental formula. For this compound (C₆H₅FIN), the exact mass of the neutral molecule is 236.9447 g/mol . The HR-ESI-MS in positive ion mode would detect the protonated molecule [C₆H₆FIN]⁺ and its exact mass would be used to confirm the elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass. nih.gov

Table 3: Calculated Exact Masses for this compound

Advanced HPLC-MS/MS and Constant Neutral Loss Scanning for Metabolite Profiling

For the study of derivatives of this compound in biological systems, such as in drug metabolism studies, hyphenated techniques like High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) are employed. nih.gov HPLC separates the complex mixture of metabolites from a biological matrix (e.g., serum, urine), which are then ionized and analyzed by the mass spectrometer. researchgate.netekb.eg

Tandem mass spectrometry (MS/MS) involves selecting a precursor ion (e.g., the protonated parent drug or a metabolite) and fragmenting it to produce a characteristic spectrum of product ions. This fragmentation pattern provides structural information about the metabolite, such as the site of modification (e.g., hydroxylation, glucuronidation).

A specialized MS/MS technique, Constant Neutral Loss (CNL) scanning, is particularly useful for metabolite profiling. waters.com In a CNL scan, the mass spectrometer is set to detect all precursor ions that lose a specific, predefined neutral fragment upon fragmentation. For example, if a derivative of this compound is phosphorylated, a CNL scan for the loss of 80 Da (HPO₃) or 98 Da (H₃PO₄) would selectively identify all phosphorylated metabolites in the mixture, even if they are present at low concentrations. This allows for the rapid screening and identification of specific classes of metabolites. waters.com

Chromatographic Separations and Purity Assessment

Chromatographic techniques are fundamental in the analysis and purification of this compound and its derivatives. These methods allow for the separation of the target compound from impurities, starting materials, and byproducts, as well as the resolution of stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analytical determination of purity and the preparative isolation of this compound. Due to its versatility, HPLC can be adapted for a wide range of concentrations and sample matrices.

For analytical purposes, reversed-phase HPLC is commonly employed. This method utilizes a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. A typical analytical HPLC method for this compound would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of a modifying agent like formic acid to improve peak shape.

Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. The primary goal of preparative HPLC is to isolate and purify significant quantities of a target compound. This is particularly useful for obtaining highly pure this compound for subsequent synthetic steps or for the isolation of its derivatives. The conditions for a preparative separation are typically scaled up from an optimized analytical method.

Below is a table summarizing typical HPLC conditions for the analytical and preparative separation of this compound.

| Parameter | Analytical HPLC | Preparative HPLC |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 21.2 x 250 mm, 10 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile/Water with 0.1% Formic Acid |

| Elution | Gradient or Isocratic | Isocratic |

| Flow Rate | 0.8 - 1.2 mL/min | 15 - 25 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Injection Volume | 5 - 20 µL | 500 - 2000 µL |

| Temperature | Ambient | Ambient |

Chiral HPLC for Enantiomeric Excess Determination

While this compound itself is not chiral, its derivatives can be. For these chiral derivatives, it is crucial to determine the enantiomeric excess (ee), which is a measure of the purity of a single enantiomer. Chiral HPLC is the most widely used technique for this purpose.

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for a broad range of chiral compounds.

In the context of derivatives of this compound, the amine functional group can be reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. However, direct separation on a CSP is often preferred as it avoids the need for derivatization. The development of a chiral HPLC method is often empirical, and a variety of CSPs and mobile phases may need to be screened to achieve optimal separation.

| Parameter | Chiral HPLC |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol or other non-polar/polar mixtures |

| Elution | Isocratic |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV or Circular Dichroism (CD) |

| Temperature | Controlled, often sub-ambient |

HPLC-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICPMS) for Iodine-Containing Metabolite Detection

The metabolic fate of this compound is of interest in toxicological and pharmacological studies. HPLC coupled with inductively coupled plasma mass spectrometry (HPLC-ICPMS) is a powerful technique for the detection and profiling of iodine-containing metabolites.

In this technique, the sample extract is first subjected to HPLC separation. The eluent from the HPLC is then introduced into an ICP-MS instrument. The ICP generates a high-temperature plasma that atomizes and ionizes the compounds in the eluent. The MS then detects the isotopes of the elements present. For iodine-containing metabolites, the instrument is tuned to detect the iodine isotope (¹²⁷I).

This method offers high specificity and sensitivity for iodine-containing compounds, allowing for the detection of metabolites even at low concentrations in complex biological matrices. A study on the related compound 2-fluoro-4-iodoaniline (B146158) demonstrated the utility of HPLC-ICPMS for profiling iodine-containing metabolites in earthworm extracts.

| Parameter | HPLC-ICPMS |

| HPLC Column | Reversed-phase (e.g., C18) |

| HPLC Mobile Phase | Gradient of acetonitrile and water with a suitable modifier |

| ICP-MS Detection | Monitoring of ¹²⁷I isotope |

| Sample Preparation | Extraction from biological matrix (e.g., tissue, plasma) |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Bonding Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is a valuable tool for characterizing the surface chemistry of this compound and its derivatives.

In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the ejection of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy of the electrons can be calculated. The binding energy is characteristic of the element and its chemical environment.

For this compound, XPS can provide information about the C 1s, N 1s, F 1s, and I 3d core levels. The binding energies of these core levels will be influenced by the chemical bonding within the molecule. For example, the C 1s spectrum can be deconvoluted to identify carbons bonded to hydrogen, nitrogen, fluorine, and iodine.

The following table presents the expected binding energy ranges for the core levels of this compound based on data for similar compounds.

| Core Level | Expected Binding Energy (eV) | Chemical State Information |

| C 1s | 284.5 - 285.5 | C-C, C-H |

| 285.8 - 286.8 | C-N | |

| 287.0 - 288.0 | C-I | |

| 288.5 - 289.5 | C-F | |

| N 1s | 399.0 - 400.0 | -NH₂ |

| F 1s | 687.0 - 688.0 | C-F |

| I 3d₅/₂ | 619.0 - 620.0 | C-I |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to the vibrational modes of the N-H, C-N, C-F, C-I, and aromatic C-H and C=C bonds. The positions of these bands are influenced by the electronic effects of the substituents on the aniline (B41778) ring.

Theoretical calculations, such as those using Density Functional Theory (DFT), can be used to predict the vibrational frequencies and aid in the assignment of the experimental IR spectrum. The table below summarizes the expected major vibrational modes for this compound and their approximate frequencies.

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Description |

| N-H stretch (asymmetric) | 3450 - 3550 | Asymmetric stretching of the N-H bonds in the amino group. |

| N-H stretch (symmetric) | 3350 - 3450 | Symmetric stretching of the N-H bonds in the amino group. |

| Aromatic C-H stretch | 3000 - 3100 | Stretching of the C-H bonds on the benzene ring. |

| N-H bend (scissoring) | 1600 - 1650 | In-plane bending of the H-N-H angle. |

| Aromatic C=C stretch | 1450 - 1600 | Stretching of the carbon-carbon double bonds in the benzene ring. |

| C-N stretch | 1250 - 1350 | Stretching of the carbon-nitrogen bond. |

| C-F stretch | 1200 - 1280 | Stretching of the carbon-fluorine bond. |

| Aromatic C-H in-plane bend | 1000 - 1150 | In-plane bending of the C-H bonds on the benzene ring. |

| Aromatic C-H out-of-plane bend | 750 - 900 | Out-of-plane bending of the C-H bonds on the benzene ring. |

| C-I stretch | 500 - 600 | Stretching of the carbon-iodine bond. |

The analysis of these vibrational modes provides valuable information for the structural confirmation of this compound and for studying intermolecular interactions, such as hydrogen bonding involving the amino group.

Computational Chemistry and Theoretical Studies on 2 Fluoro 5 Iodoaniline

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. chemrxiv.org By employing functionals such as B3LYP with appropriate basis sets, it is possible to accurately model the geometry and energetic properties of halogenated anilines. tandfonline.comnih.gov Such calculations are fundamental to understanding the intrinsic characteristics of 2-Fluoro-5-iodoaniline.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to determining a molecule's electronic properties and chemical reactivity. chemrxiv.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability. A larger energy gap implies higher kinetic stability and lower chemical reactivity, whereas a smaller gap suggests the molecule is more prone to chemical reactions. chemrxiv.org For this compound, DFT calculations would elucidate these energy levels, providing a quantitative measure of its electronic characteristics.

Table 1: Frontier Molecular Orbital (FMO) Properties of this compound This table illustrates the type of data obtained from DFT calculations for frontier molecular orbitals. Actual values require specific computational studies.

| Parameter | Description | Expected Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating capability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting capability of the molecule. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | A key indicator of chemical reactivity and stability. chemrxiv.org |

Prediction of Chemical Reactivity Descriptors

From the calculated HOMO and LUMO energies, a suite of global chemical reactivity descriptors can be derived. These quantum chemical parameters provide a quantitative framework for predicting the reactivity of this compound. chemrxiv.org

Key descriptors include:

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ): A measure of the power of an atom or group to attract electrons.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a stable system.

Global Hardness (η): Measures the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor.

These descriptors are invaluable for comparing the reactivity of this compound with other related compounds.

Table 2: Chemical Reactivity Descriptors for this compound This table shows representative chemical reactivity descriptors derived from HOMO and LUMO energies. Specific values are pending dedicated computational analysis.

| Descriptor | Formula | Property Predicted |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Susceptibility to oxidation |

| Electron Affinity (A) | A ≈ -ELUMO | Susceptibility to reduction |

| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting tendency |

| Global Hardness (η) | η = (I - A) / 2 | Resistance to electronic change |

| Global Softness (S) | S = 1 / η | Polarizability and reactivity |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ = -χ) | Propensity to act as an electrophile |

Thermochemical Property Calculations

DFT calculations can also predict various thermodynamic properties of this compound in the gas phase. Parameters such as thermal energy, heat capacity (Cv), and entropy (S) can be determined. tandfonline.com These calculations help in understanding the stability and behavior of the molecule at different temperatures. For instance, an exothermic adsorption process would be indicated by changes in these thermochemical quantities. tandfonline.com

Table 3: Calculated Thermochemical Properties of this compound This table presents the kind of thermochemical data that can be calculated. The values are illustrative and require specific DFT computations.

| Property | Unit | Significance |

|---|---|---|

| Zero-point vibrational energy | kcal/mol | The minimum vibrational energy of the molecule. |

| Thermal Energy (Etotal) | kcal/mol | Total energy content at a given temperature. |

| Specific Heat Capacity (Cv) | cal/mol·K | The amount of heat required to raise the temperature. |

| Entropy (S) | cal/mol·K | A measure of the molecule's disorder. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the electron density distribution around a molecule. chemrxiv.org It helps in identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack.

The MEP map is color-coded:

Red: Indicates electron-rich regions (negative electrostatic potential), which are susceptible to electrophilic attack.

Blue: Indicates electron-poor regions (positive electrostatic potential), which are prone to nucleophilic attack.

Green/Yellow: Represents areas with neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential near the electronegative fluorine and nitrogen atoms, while positive potential would be located around the hydrogen atoms of the amine group. chemrxiv.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as a derivative of this compound, might bind to a macromolecular target, typically a protein or enzyme. globalresearchonline.net This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. uomisan.edu.iq

The simulation calculates the binding affinity, often expressed as a binding energy (in kcal/mol), which indicates the stability of the ligand-protein complex. A lower binding energy suggests a more favorable and stable interaction. Studies on similar aniline (B41778) derivatives have used molecular docking to evaluate their potential as anticancer or antibacterial agents by simulating their interaction with specific protein targets like EGFR, VEGFR-2, or bacterial enzymes. globalresearchonline.net A docking study of this compound would involve identifying a relevant biological target and simulating the binding to predict its potential therapeutic activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov These models are built using calculated molecular descriptors, which quantify various aspects of a molecule's physicochemical properties.

For a set of aniline derivatives, a QSAR model could be developed to predict a specific biological activity, such as toxicity or therapeutic potency. nih.govnih.gov The model would be constructed by finding a mathematical relationship between the descriptors (e.g., electronic, steric, or lipophilic properties) and the observed activity. Once validated, the QSAR model could be used to predict the activity of new, untested compounds like this compound, thereby guiding the synthesis of more potent and safer molecules. researchgate.netresearchgate.net

Investigation of Noncovalent Interactions: Halogen Bonds and Hydrogen Bonds

Computational chemistry and theoretical studies provide critical insights into the noncovalent interactions that govern the supramolecular chemistry of this compound. The presence of an amino group (-NH2), a fluorine atom (-F), and an iodine atom (-I) on the aniline scaffold makes this molecule a versatile candidate for forming both hydrogen bonds and halogen bonds. Theoretical investigations are essential for understanding the nature, strength, and interplay of these interactions, which are fundamental to the molecule's behavior in various chemical and biological systems.

The amino group in this compound can act as a hydrogen bond donor, while the fluorine and the nitrogen of the amino group can act as hydrogen bond acceptors. Concurrently, the iodine atom is a potential halogen bond donor. The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the amino group can modulate the electrostatic potential of the iodine atom, thereby influencing its ability to form halogen bonds.

Detailed research findings from computational studies on analogous systems, such as perhalogenated anilines, shed light on the competitive and cooperative nature of these noncovalent interactions. For instance, studies on molecules like 2,3,5,6-tetrafluoro-4-iodoaniline (B2489276) have shown that they can act as bifunctional donors for both hydrogen and halogen bonds. nih.govresearchgate.netacs.org The specific outcome of these interactions often depends on the nature of the interacting partner (the acceptor molecule) and the stoichiometry of the resulting complex. nih.govresearchgate.netacs.org

In the case of this compound, density functional theory (DFT) calculations could be employed to model its interactions with various acceptor molecules. Such calculations would allow for the determination of key parameters that characterize the strength and geometry of the resulting noncovalent bonds.

Table 1: Calculated Interaction Energies for Model Complexes of this compound

| Interacting Molecule | Type of Interaction | Calculated Interaction Energy (kcal/mol) |

| Ammonia | Hydrogen Bond (N-H···N) | -4.5 |

| Water | Hydrogen Bond (N-H···O) | -5.2 |

| Pyridine | Halogen Bond (C-I···N) | -3.8 |

| Formaldehyde | Halogen Bond (C-I···O) | -2.5 |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of results that would be obtained from DFT calculations. The actual values would be dependent on the specific computational methods and basis sets employed.

These computational models can also predict the geometric parameters of the noncovalent bonds, such as bond lengths and angles. For instance, in a halogen bond between this compound and a nitrogen-containing acceptor like pyridine, the C-I···N angle is expected to be close to 180°, indicating a high degree of directionality. nih.govresearchgate.netacs.org

Furthermore, theoretical studies can elucidate the electronic effects that govern these interactions. The presence of the ortho-fluoro substituent is expected to influence the acidity of the amine protons, thereby affecting the strength of the hydrogen bonds it can form. Similarly, the electronic interplay between the fluoro and amino groups will modulate the magnitude of the σ-hole on the iodine atom, which is a region of positive electrostatic potential responsible for the formation of halogen bonds.

Table 2: Key Geometric and Electronic Parameters for Noncovalent Interactions of this compound

| Interaction Type | Donor Atom | Acceptor Atom | Typical Bond Length (Å) | Typical Bond Angle (°) |

| Hydrogen Bond | N (of -NH2) | O, N | 2.8 - 3.2 | 150 - 180 |

| Halogen Bond | I | N, O, S | 2.9 - 3.5 | 160 - 180 |

Note: The data in this table is based on typical ranges observed for these types of noncovalent interactions in related molecular systems and serves as an illustrative example.

Crystallographic Investigations and Solid State Characteristics of 2 Fluoro 5 Iodoaniline Derivatives

Single Crystal X-ray Diffraction for Molecular and Supramolecular Structure Determination

Single crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional structure of crystalline solids at atomic resolution. While a specific crystal structure for 2-Fluoro-5-iodoaniline is not publicly available, analysis of closely related halogenated anilines provides significant insight into the expected molecular and supramolecular features.

For instance, the crystal structure of 2-iodoaniline (B362364) reveals a monoclinic crystal system. ed.ac.uk In such studies, the precise bond lengths, bond angles, and torsion angles of the molecule are determined. Computational studies on related isomers, such as m-fluoroaniline and m-iodoaniline, using methods like Density Functional Theory (DFT), can also provide optimized geometrical parameters that are expected to be in close agreement with experimental X-ray data. chemrxiv.org

The supramolecular structure, which describes how molecules are arranged and interact in the crystal lattice, is governed by a variety of non-covalent interactions. In the case of this compound derivatives, a combination of hydrogen bonds, halogen bonds, and other weak interactions is anticipated to direct the crystal packing.

To illustrate the type of data obtained from a single crystal X-ray diffraction study, the following table presents hypothetical, yet representative, crystallographic data for a derivative of this compound, based on published data for analogous compounds.

| Parameter | Value |

|---|---|

| Empirical Formula | C6H5FIN |

| Formula Weight | 237.02 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 12.20 |

| b (Å) | 4.60 |

| c (Å) | 14.45 |

| β (°) | 102.15 |

| Volume (Å3) | 792.0 |

| Z | 4 |

| Density (calculated) (g/cm3) | 1.985 |

Analysis of Crystal Packing Motifs and Polymorphism

The crystal packing of this compound derivatives is expected to be dominated by a network of intermolecular interactions. The amino group is a potent hydrogen bond donor, while the fluorine and iodine atoms can act as hydrogen bond acceptors. Furthermore, the iodine atom is a strong halogen bond donor.

Studies on cocrystals of perhalogenated anilines, such as 2,3,5,6-tetrafluoro-4-iodoaniline (B2489276), have shown that these molecules can act as bifunctional donors for both hydrogen and halogen bonds. nih.govacs.org This can lead to the formation of complex supramolecular assemblies, including chains and sheets. The interplay between N-H···N hydrogen bonds and C-I···N halogen bonds is a key factor in determining the final crystal structure. nih.govacs.org In the crystal structure of 2-iodoaniline, for example, molecules are organized into helical structures through a combination of weak N-H···N hydrogen bonds and I···I interactions. ed.ac.uk

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the solid-state chemistry of pharmaceuticals and other materials. Different polymorphs can exhibit distinct physical properties. While no specific studies on the polymorphism of this compound were identified, the potential for varied intermolecular interaction motifs suggests that polymorphism is a possibility. The existence of two polymorphs for 2-iodoanilinium picrate (B76445) highlights this potential within closely related structures. ed.ac.uk

Influence of Halogen Substitution on Intermolecular Interactions in Crystalline Networks

The presence of both fluorine and iodine on the aniline ring has a profound influence on the intermolecular interactions. The highly electronegative fluorine atom primarily acts as a hydrogen bond acceptor. In contrast, the larger, more polarizable iodine atom is a versatile participant in intermolecular interactions, capable of forming significant halogen bonds.